2-Dibenzofurancarboxylic acid

Descripción

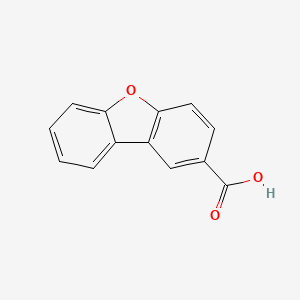

Structure

3D Structure

Propiedades

IUPAC Name |

dibenzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPZVGCVIWBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329104 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-48-1 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Dibenzofurancarboxylic Acid

Precursor-based Synthesis Approaches to the Dibenzofuran (B1670420) Core

The construction of the fundamental dibenzofuran tricycle is the initial step in many synthetic routes. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the central furan (B31954) ring.

One common strategy begins with appropriately substituted diaryl ethers. For instance, the Pschorr reaction and its modern variants utilize the intramolecular cyclization of diazonium salts derived from diaryl ethers to form the dibenzofuran structure. biointerfaceresearch.com Palladium catalysis has also been effectively employed to facilitate the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, using palladium acetate (B1210297) in refluxing ethanol (B145695). biointerfaceresearch.comorganic-chemistry.org Another approach involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to generate O-arylated intermediates, which are then cyclized to dibenzofurans using a palladium catalyst. nih.govnih.gov

Intramolecular Cyclization Strategies for Dibenzofuran Formation

Intramolecular cyclization is a cornerstone of dibenzofuran synthesis. These reactions create the central furan ring from a single precursor molecule that already contains the two necessary phenyl rings.

A prominent method is the palladium-catalyzed intramolecular oxidative C-H/C-H coupling of diaryl ethers. This approach directly forges a C-C bond between the two aryl rings. Using pivalic acid as the solvent has been shown to improve reproducibility and yield. organic-chemistry.org Similarly, dibenzofurans can be efficiently synthesized from o-iododiaryl ethers using a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.org Photoinduced intramolecular cyclization represents another strategy, where electron transfer reactions can be used to form the C–O bond in substituted dibenzofurans. figshare.comacs.org More recently, a copper-catalyzed cyclization of cyclic diaryliodonium salts in water has been developed as an efficient "oxygen–iodine exchange" approach to produce a variety of dibenzofuran derivatives in good to excellent yields. nih.govacs.org

| Cyclization Strategy | Precursor | Catalyst/Reagent | Key Features |

| Pd-Catalyzed Cyclization | o-Diazonium salts of diaryl ethers | 3 mol% Palladium acetate | Base-free conditions in refluxing ethanol. biointerfaceresearch.comorganic-chemistry.org |

| Pd-Catalyzed C-C Formation | Diaryl ethers | Palladium(II) / Pivalic acid | Intramolecular oxidative C-C bond formation under air. organic-chemistry.org |

| Pd/C Catalyzed Cyclization | o-Iododiaryl ethers | Reusable Pd/C | Ligand-free conditions. organic-chemistry.org |

| Cu-Catalyzed Cyclization | Cyclic diaryliodonium salts | CuI / K₂CO₃ | "Oxygen–iodine exchange" in water, high yields. nih.govacs.org |

| Photoinduced Cyclization | Brominated o-arylphenols | Light (eT reaction) | Metal-free procedures are possible. figshare.comacs.org |

Directed Metalation Techniques for Regioselective Functionalization

Once the dibenzofuran core is obtained, introducing the carboxylic acid group at the specific C2 position requires highly regioselective methods. Directed metalation techniques are particularly powerful for this purpose. The inherent ortho-directing effect of the ether oxygen in the dibenzofuran ring plays a crucial role in these reactions. chemistry-chemists.comdss.go.th

A well-established route to functionalize a specific position on an aromatic ring is through a halogen-metal exchange reaction. sciencemadness.orgresearchgate.net In this pathway, a bromine or iodine atom is first introduced at the desired position (C2) of the dibenzofuran. This 2-halodibenzofuran then reacts with an organolithium reagent, such as n-butyllithium. The halogen atom is exchanged for a lithium atom, creating a highly reactive 2-lithiodibenzofuran intermediate. This species can then be trapped with an electrophile. For the synthesis of 2-dibenzofurancarboxylic acid, the electrophile is carbon dioxide (CO₂), which upon acidic workup yields the target carboxylic acid. Research has detailed the two-stage metalation of 2-bromodibenzofuran, which proceeds through such an interconversion. acs.org

Direct deprotonation, or ortho-lithiation, is another key strategy that leverages the directing ability of the dibenzofuran's ether oxygen. chemistry-chemists.com The oxygen atom coordinates to the lithium of the organolithium base (e.g., n-butyllithium), directing the deprotonation to one of the adjacent (ortho) carbon atoms, namely C1 or C9b. However, metalation can also occur at other positions. The reaction of dibenzofuran with n-butyllithium can lead to lithiation, and subsequent carbonation with CO₂ can produce the corresponding carboxylic acid. biointerfaceresearch.com To achieve functionalization specifically at the C2 position, a directing group stronger than the furan oxygen or a pre-functionalized substrate is often necessary to override the initial directing effect and achieve the desired regioselectivity. An alternative is a multi-step sequence where a directing group is first installed at a position that facilitates subsequent lithiation and carboxylation at C2.

A one-pot, four-step procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) has been developed for the synthesis of dibenzofurans from fluoroarenes and 2-bromophenyl acetates. researchgate.netchemrxiv.orgacs.orgnih.govnih.gov This streamlined methodology allows for the flexible assembly of diverse dibenzofuran structures. researchgate.netnih.gov

Catalytic Synthesis Routes to this compound and Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity while minimizing waste.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds directly from unfunctionalized C-H bonds. ucc.ieacs.orgresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials like organohalides or organometallics.

Copper-Catalyzed Deborylative Ring Contraction Methods

A significant advancement in the synthesis of the dibenzofuran scaffold is the copper-catalyzed deborylative ring contraction of dibenzoxaborins. This method provides an efficient transformation of dibenzoxaborins into dibenzofurans under mild, aerobic conditions. rsc.org The utility of this approach is enhanced by the ready availability of a wide range of dibenzoxaborin precursors. This allows for the creation of various substituted dibenzofurans, including those with functional groups that might be sensitive to harsher reaction conditions. rsc.org The process is noted for its broad substrate scope, demonstrating its versatility in synthetic chemistry. rsc.org

Ullmann Coupling Reactions in Dibenzofuran Synthesis

The Ullmann coupling reaction is a cornerstone in the synthesis of biaryl compounds and is particularly relevant for the construction of the dibenzofuran core. acs.org This classic method traditionally involves the copper-promoted coupling of two aryl halide molecules to form a new carbon-carbon or carbon-oxygen bond. acs.orgbiointerfaceresearch.com In the context of dibenzofuran synthesis, the key step is an intramolecular Ullmann-type reaction, which forms the central furan ring by creating a C-O bond between two suitably positioned groups on a biphenyl (B1667301) precursor. uni.edu

Modern protocols have expanded the scope and efficiency of this reaction. For instance, a copper(I) iodide (CuI)-catalyzed cyclization of cyclic diaryliodonium triflates in water has been developed to produce dibenzofuran derivatives in good to excellent yields. smolecule.com This method proceeds through an oxygen-iodine exchange mechanism. smolecule.com Another approach utilizes a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling to construct the dibenzofuran system from components like 6-diazo-2-cyclohexenone and ortho-haloiodobenzenes. ontosight.ai These Ullmann-type reactions are fundamental for creating the dibenzofuran skeleton, which can then be further functionalized to yield compounds such as this compound.

Novel Synthetic Transformations for Carboxylic Acid Introduction

The introduction of a carboxylic acid group onto the dibenzofuran ring is a critical transformation for synthesizing the target compound. This is typically achieved after the core dibenzofuran structure has been assembled. One of the most established and effective methods is through the carbonation of an organometallic intermediate.

A well-documented route involves the generation of a Grignard reagent from a halogenated dibenzofuran, such as 1-bromodibenzofuran. This organomagnesium compound is then reacted with carbon dioxide (in the form of dry ice) followed by an acidic workup to yield the corresponding dibenzofurancarboxylic acid. google.com This general strategy, involving the reaction of organometallic species with CO2, is a fundamental and reliable method for installing carboxylic acid moieties on aromatic frameworks.

Advanced Reaction Mechanisms and Chemical Transformations of 2 Dibenzofurancarboxylic Acid

Nucleophilic Acyl Substitution Pathways of the Carboxylic Acid Group

The carboxylic acid functional group of 2-dibenzofurancarboxylic acid is a key center for chemical reactivity, readily participating in nucleophilic acyl substitution reactions. cymitquimica.commasterorganicchemistry.com These reactions proceed through a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comntu.edu.sglibretexts.org This intermediate then collapses, expelling a leaving group and resulting in the substitution product. libretexts.org The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acid chloride, or by using acid catalysis. openstax.orglibretexts.org

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. openstax.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. openstax.org An alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of water yield the corresponding ester. masterorganicchemistry.comlibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, esters can be synthesized via an SN2 reaction between the carboxylate anion of this compound and a primary alkyl halide. openstax.org The formation of esters from acid chlorides by reaction with an alcohol in the presence of a base is also a highly effective method. uomustansiriyah.edu.iq

Interactive Table: Esterification Reaction Parameters

| Method | Catalyst/Reagents | Key Mechanistic Feature | Conditions |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄, HCl) | Acid-catalyzed nucleophilic acyl substitution | Excess alcohol, removal of water |

| SN2 Reaction | Base, Primary Alkyl Halide | Nucleophilic attack by carboxylate anion | - |

| From Acid Chloride | Alcohol, Base (e.g., Pyridine, NaOH) | Nucleophilic acyl substitution on acid chloride | - |

The formation of amides from this compound typically requires the conversion of the carboxylic acid to a more reactive species, as direct reaction with an amine results in an acid-base reaction forming a salt. libretexts.org A common strategy is to first convert the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). openstax.org The resulting 2-dibenzofuroyl chloride then readily reacts with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide through a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iqcognitoedu.org The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. cognitoedu.org

Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). openstax.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide. openstax.org

Interactive Table: Amidation Reaction Pathways

| Starting Material | Reagents | Intermediate | Product |

| This compound | SOCl₂, then Amine | 2-Dibenzofuroyl chloride | 2-Dibenzofurancarboxamide |

| This compound | DCC, Amine | O-Acylisourea intermediate | 2-Dibenzofurancarboxamide |

Electrophilic Aromatic Substitution Patterns on the Dibenzofuran (B1670420) System

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution, a fundamental reaction in which an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effects of the substituents on the dibenzofuran ring play a crucial role in determining the position of substitution. The oxygen atom of the furan (B31954) ring is an activating group, donating electron density to the aromatic system through resonance, which stabilizes the carbocation intermediate. Conversely, the carboxylic acid group at the 2-position is a deactivating group, withdrawing electron density from the ring and making it less reactive towards electrophiles. Deactivating groups typically direct incoming electrophiles to the meta position relative to themselves. wikipedia.org

Considering the combined effects of the activating furan oxygen and the deactivating carboxylic acid group, electrophilic attack is most likely to occur at positions activated by the oxygen and least deactivated by the carboxyl group. The positions ortho and para to the oxygen atom (C1, C3, C7, C9) are activated. However, the C3 and C7 positions are generally the most reactive sites on the dibenzofuran nucleus. rsc.org The presence of the deactivating group at C2 would further influence the regioselectivity, making a comprehensive analysis of the resonance structures of the possible carbocation intermediates necessary to predict the major product.

Decarboxylation Mechanisms and Resultant Products

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids like this compound, this process generally requires high temperatures. The reaction proceeds by the replacement of the carboxyl group with a hydrogen atom, yielding the parent aromatic hydrocarbon, in this case, dibenzofuran. orgoreview.com

The mechanism of thermal decarboxylation of simple aromatic carboxylic acids is thought to proceed through a high-energy transition state. However, the presence of certain functional groups can facilitate decarboxylation. For instance, β-keto acids undergo decarboxylation readily upon heating via a cyclic, six-membered transition state. ucalgary.cayoutube.com While this compound is not a β-keto acid, its decarboxylation can be achieved under specific conditions, often involving harsh thermal treatment or the use of catalysts.

Alternative decarboxylation methods involve radical pathways. The Barton decarboxylation, for example, converts a carboxylic acid into a thiohydroxamate ester (Barton ester), which then undergoes a radical chain reaction to produce the corresponding alkane (or in this case, arene). orgoreview.com Another radical-based method is the Hunsdiecker reaction, which converts the silver salt of a carboxylic acid to an organohalide via reaction with a halogen. orgoreview.com

The primary product of the decarboxylation of this compound is dibenzofuran.

Oxidation and Reduction Chemistry of the Dibenzofuran Moiety

The dibenzofuran moiety can undergo both oxidation and reduction reactions, although it is a relatively stable aromatic system.

Reduction: Reduction of the dibenzofuran system generally involves the addition of hydrogen atoms across the double bonds, leading to partially or fully saturated products. Catalytic hydrogenation using transition metal catalysts like palladium or platinum is a common method for reducing aromatic systems. The conditions required for the reduction of the stable dibenzofuran ring are typically vigorous, involving high pressures and temperatures. The reduction process involves a decrease in the oxidation number of the carbon atoms. lardbucket.org

Acid-Catalyzed Transformations and Their Mechanistic Insights

Beyond esterification, this compound and its derivatives can undergo other acid-catalyzed transformations. The presence of a strong acid can protonate the oxygen atom of the furan ring, potentially leading to ring-opening reactions under forcing conditions, although the aromaticity of the system makes this challenging.

More commonly, acid catalysis is employed in reactions involving the carboxylic acid group. As discussed in the context of esterification (Section 3.1.1) and amidation (Section 3.1.2), acid catalysis activates the carbonyl group towards nucleophilic attack. openstax.org In the case of hydrolysis of esters or amides derived from this compound, a strong acid protonates the carbonyl oxygen, facilitating the attack of a water molecule and leading to the regeneration of the carboxylic acid. libretexts.orglibretexts.org

The mechanism for these acid-catalyzed nucleophilic acyl substitutions consistently involves the formation of a tetrahedral intermediate. libretexts.org The role of the acid is to make the carbonyl carbon a better electrophile and to facilitate the departure of the leaving group by protonating it. masterorganicchemistry.com

Cycloaddition Reactions Involving the Dibenzofuran Framework

The inherent aromaticity of the dibenzofuran scaffold renders it a generally unreactive participant in cycloaddition reactions. The delocalization of π-electrons across the fused ring system contributes to its stability, making it less prone to engage as either a diene or a dienophile in typical cycloaddition processes. A comprehensive review of the scientific literature reveals a notable scarcity of documented instances where this compound, or its simple derivatives, directly participates in cycloaddition reactions.

The majority of research that intersects the fields of cycloaddition chemistry and dibenzofuran compounds is centered on the synthesis of the dibenzofuran core itself, rather than its subsequent transformations via cycloaddition. For instance, a common synthetic strategy involves the Diels-Alder reaction of substituted benzofurans, which act as dienes, with various dienophiles to construct the dibenzofuran framework. One such example is the reaction of 2-vinylbenzofurans with acetylenic dienophiles, which provides a direct route to polyfunctionalized dibenzofurans acs.org. Similarly, the use of 2-nitrobenzofuran (B1220441) as a dienophile in polar Diels-Alder reactions has been explored as a method for synthesizing the dibenzofuran skeleton researchgate.net.

While the dibenzofuran ring system can be a component of more complex molecular architectures that undergo cycloadditions, the dibenzofuran moiety itself typically remains passive. For example, the nitrodibenzofuran (NDBF) group has been utilized as a photocleavable protecting group, where its function is related to photochemical properties rather than cycloaddition reactivity acs.orgnih.gov.

Theoretical studies have investigated the potential for cycloaddition reactions involving furan-containing polycyclic systems. For example, density functional theory (DFT) calculations have been used to explore the mechanisms of [8+2] cycloadditions of dienylfurans with activated alkynes pku.edu.cn. These studies focus on the reactivity of a diene substituent attached to the furan ring, rather than the furan ring of the dibenzofuran system itself participating as the diene component pku.edu.cn.

In the context of [2+2] cycloadditions, photochemical methods are often required to overcome the stability of aromatic systems. The use of light can induce reactions that are thermally forbidden libretexts.org. For instance, photo-induced [2+2] cycloadditions are a known method for creating four-membered rings and have been observed in the context of DNA interstrand crosslinking involving psoralen, a furocoumarin related to the dibenzofuran structure rsc.orgacs.org. However, specific examples detailing the [2+2] cycloaddition of this compound are not readily found in the surveyed literature.

Due to the lack of specific research findings on the cycloaddition reactions of this compound, no data tables of detailed reaction conditions and yields can be presented. The available evidence strongly suggests that the dibenzofuran framework is more commonly a synthetic target of cycloaddition reactions than a reactive participant.

Derivatization Strategies and Structure Activity/property Relationships

Ester and Amide Derivatives of 2-Dibenzofurancarboxylic Acid

The conversion of the carboxylic acid moiety into esters and amides is a primary strategy to alter the compound's polarity, solubility, and interaction with biological targets.

Ester Derivatives: The synthesis of 2-dibenzofuran-carboxylic acid esters is typically achieved through standard esterification protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid), is a common method. The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. The reactivity of this compound in these reactions is influenced by the electronic nature of the dibenzofuran (B1670420) ring system.

Amide Derivatives: Amide synthesis offers a versatile route to a wide range of derivatives with significant applications as pharmacological agents. A key synthetic pathway involves the conversion of this compound to its more reactive acid chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-dibenzofurancarbonyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted carboxamide.

This strategy has been effectively employed to synthesize a series of N-[(dialkylamino)alkyl]dibenzofuran-2-carboxamides, which have been investigated as ligands for dopamine (B1211576) receptors. For example, reaction of the acid chloride with N,N-dimethylethylenediamine yields N-(2-(dimethylamino)ethyl)dibenzofuran-2-carboxamide.

Substitution Patterns on the Dibenzofuran Ring System

Introducing substituents onto the dibenzofuran backbone is a critical tool for modulating molecular properties. The position and electronic nature of these substituents can profoundly impact biological activity. In the context of N-[(dialkylamino)alkyl]dibenzofuran-2-carboxamides investigated as dopamine receptor ligands, substitutions on the aromatic rings influence receptor affinity and selectivity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic system, affecting its interaction with receptor binding pockets. While specific examples directly modifying the this compound core are not extensively documented in broad literature, the principles of electrophilic aromatic substitution suggest that positions C-4 and C-6 would be susceptible to functionalization, allowing for the introduction of groups like nitro, halogen, or alkyl moieties prior to or after derivatization of the carboxylic acid.

Synthesis of Polyfunctional Dibenzofurans Incorporating the Carboxylic Acid

This compound can serve as a scaffold for building more complex, polyfunctional molecules. The carboxylic acid group itself can be used as a handle for further chemical transformations. For instance, it can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This hydroxymethyl group can then be further functionalized, for example, by conversion to a halide to participate in nucleophilic substitution reactions, or oxidized to an aldehyde for use in condensation reactions. These transformations, combined with substitutions on the aromatic rings, enable the creation of a diverse library of polyfunctional dibenzofurans with the original C-2 position retaining a functional handle derived from the initial carboxylic acid.

Modification of the Carboxylic Acid Group for Conjugation

For applications in chemical biology and materials science, the carboxylic acid group is an ideal point for conjugation to other molecules, including peptides, proteins, or polymers. To achieve this, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by amine groups on the target molecule. A common strategy is the formation of an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is a stable intermediate that reacts efficiently with primary amines under mild conditions to form a stable amide bond, thus conjugating the dibenzofuran moiety to the desired substrate.

Influence of Structural Modifications on Molecular Reactivity

Structural modifications have a predictable influence on the molecular reactivity of this compound and its derivatives.

Carboxylic Acid Reactivity : The acidity and electrophilicity of the carboxyl carbon are influenced by substituents on the dibenzofuran ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) attached to the aromatic system increase the acidity of the carboxylic proton and enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. infinitylearn.comquora.com Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity and reactivity.

Derivative Reactivity : Conversion of the carboxylic acid to an ester or amide significantly alters its reactivity. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance donation from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Esters are intermediate in reactivity. This stability is crucial for the biological persistence of amide-based drugs.

Ring Reactivity : The reactivity of the dibenzofuran ring itself towards, for example, electrophilic aromatic substitution, is also modulated by the nature of the group at the C-2 position. The carboxylic acid and its ester and amide derivatives are deactivating groups, meaning they reduce the rate of electrophilic substitution on the aromatic rings compared to unsubstituted dibenzofuran.

Design Principles for Tailored Derivatives

The development of tailored derivatives of this compound, particularly for pharmacological applications, is guided by established structure-activity relationship (SAR) principles. Research into dibenzofuran-2-carboxamides as dopamine receptor ligands provides a clear case study.

Lipophilicity and Binding : The dibenzofuran core provides a rigid, lipophilic scaffold that anchors the ligand in the receptor's binding pocket. Modifications that increase lipophilicity, such as adding alkyl or aryl groups to the side chain, can enhance binding affinity, likely through interactions with hydrophobic regions of the receptor.

Linker Length Dictates Selectivity : In derivatives designed as receptor agonists or antagonists, the length of the linker between the dibenzofuran core and a terminal functional group (like a basic amine) is often crucial for selectivity. Studies on various D₂-like receptor ligands show that carboxamide linker length is important for achieving selectivity. nih.gov

The table below summarizes the structure-activity relationships for a series of N-[(dialkylamino)alkyl]dibenzofuran-2-carboxamide derivatives as ligands for the dopamine D₂ and D₄ receptors.

Spectroscopic and Structural Elucidation in Advanced Research

Vibrational Spectroscopy Applications for Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within 2-dibenzofurancarboxylic acid by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by features of the carboxylic acid and the aromatic dibenzofuran (B1670420) system. A very prominent and broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info Overlapping with this broad band, the aromatic C-H stretching vibrations are expected to appear between 3000 and 3100 cm⁻¹. docbrown.info

A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration is predicted in the range of 1680–1710 cm⁻¹, typical for aromatic carboxylic acids where conjugation with the aromatic ring slightly lowers the frequency. docbrown.info The spectrum would also feature a series of sharp absorptions between 1400 and 1600 cm⁻¹ due to C=C stretching vibrations within the aromatic rings. researchgate.net A significant peak between 1210 and 1320 cm⁻¹ would arise from the C-O stretching of the carboxylic acid group. docbrown.info The asymmetric C-O-C stretching of the furan (B31954) ether linkage typically appears in the 1200–1280 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C=C stretching vibrations of the aromatic rings are expected to produce strong signals in the 1580-1620 cm⁻¹ region. The C=O stretch, while strong in the IR spectrum, would be weaker in the Raman spectrum. The C-H stretching modes of the benzene (B151609) rings would also be observable.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500–3300 | Strong, Broad |

| C-H Stretch | Aromatic | 3000–3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1680–1710 | Strong |

| C=C Stretch | Aromatic Ring | 1400–1600 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Strong |

| C-O-C Stretch | Ether | 1200–1280 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum is predicted to show eight distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the 10.0–13.2 ppm range, due to strong deshielding and hydrogen bonding. orgchemboulder.com The seven aromatic protons would resonate in the 7.0–9.0 ppm region. The specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) would depend on the electronic environment and proximity to the electron-withdrawing carboxylic acid group and the oxygen atom of the furan ring. Protons adjacent to the carboxyl group or the ether linkage would be shifted further downfield.

¹³C NMR: The ¹³C NMR spectrum is expected to display 13 unique signals, corresponding to each carbon atom in the asymmetric molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, predicted to appear in the 165–180 ppm range. The twelve aromatic carbons would resonate between approximately 110 and 160 ppm. The carbons directly attached to the oxygen atom (C4a, C5a) and the carboxyl group (C2) would be found at the lower field end of this range.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of protons within each benzene ring. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would unambiguously link each proton to its directly attached carbon atom, aiding in the complete assignment of both ¹H and ¹³C spectra.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0–13.2 |

| ¹H | Aromatic (Ar-H) | 7.0–9.0 |

| ¹³C | Carboxylic Acid (-C OOH) | 165–180 |

| ¹³C | Aromatic (Ar-C) | 110–160 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of this compound (C₁₃H₈O₃), calculated to be 212.0473 g/mol , allowing for the confirmation of its elemental formula. bldpharm.com The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) offers structural insights.

The fragmentation pathway would likely initiate from the molecular ion [M]⁺˙. Common fragmentation patterns for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-17]⁺.

Loss of a carboxyl group (•COOH): Formation of the dibenzofuran radical cation [M-45]⁺.

Decarboxylation followed by CO loss: A common pathway for furan-containing acids, leading to [M-CO₂]⁺˙ and subsequently [M-CO₂-CO]⁺˙ fragments.

Analysis of related benzofuran (B130515) derivatives suggests that cleavages of the bonds adjacent to the carbonyl group are dominant fragmentation processes. epa.govbohrium.com

| Fragment Ion | Proposed Loss | Predicted m/z |

|---|---|---|

| [C₁₃H₈O₃]⁺˙ | Molecular Ion | 212.05 |

| [C₁₃H₇O₂]⁺ | Loss of •OH | 195.04 |

| [C₁₂H₈O]⁺˙ | Loss of COOH | 168.06 |

| [C₁₂H₈O]⁺˙ | Loss of CO₂ | 168.06 |

| [C₁₁H₈]⁺˙ | Loss of CO₂ and CO | 140.06 |

X-ray Diffraction Studies of Crystalline Forms and Conformations

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A study of this compound would reveal its crystalline form, space group, and unit cell dimensions. researchgate.net

Crucially, this technique would confirm the planarity of the dibenzofuran ring system. It would also provide exact bond lengths and angles for the entire molecule. Of particular interest would be the conformation of the carboxylic acid group relative to the aromatic ring and the intermolecular interactions. It is highly probable that in the crystalline state, the molecules would form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a characteristic packing motif for many carboxylic acids and significantly influences their physical properties.

Electronic Spectroscopy for Excited State Characterization (e.g., UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule, which are primarily dictated by the conjugated π-system of the dibenzofuran core.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to show multiple absorption bands characteristic of the dibenzofuran chromophore. academie-sciences.fr These bands, arising from π→π* transitions, would likely appear in the range of 250–350 nm. The presence of the carboxylic acid group, acting as a substituent, may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent dibenzofuran molecule.

Fluorescence Spectroscopy: Dibenzofuran and its derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). A fluorescence spectrum would provide the wavelength of maximum emission and, with further study, its quantum yield and lifetime, which are key parameters for applications in materials science and as fluorescent probes.

Advanced Spectroscopic Techniques for Surface and Interface Analysis

Advanced spectroscopic techniques can be employed to study the behavior of this compound at surfaces and interfaces, which is relevant for applications in molecular electronics, sensors, and surface modification.

If this compound were to be deposited on a substrate, X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on the surface, confirming the integrity of the molecule.

For molecules adsorbed on conductive surfaces like gold or graphite, Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) could provide real-space images of molecular arrangements. Due to the hydrogen bonding capability of the carboxylic acid group, it is plausible that the molecules could form ordered self-assembled monolayers (SAMs) on various substrates. nih.gov These techniques would allow for the direct visualization of such ordered structures, providing insight into the intermolecular forces that govern their formation. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and reactivity of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Dibenzofurancarboxylic acid, this involves optimizing all bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly employed for this purpose. nih.gov

A key aspect of the conformational analysis of this compound is the orientation of the carboxylic acid (-COOH) group relative to the rigid dibenzofuran (B1670420) ring. The rotation around the single bond connecting the carboxyl carbon to the dibenzofuran ring can lead to different conformers. It is widely recognized that the syn conformation of the carboxyl group, where the O=C–O–H dihedral angle is approximately 0°, is generally more stable due to factors like intramolecular hydrogen bonding. nih.gov Studies on similar molecules, such as 2-furoic acid, have identified multiple stable conformers, including those with cis-COOH and trans-COOH configurations, which can be characterized computationally. nih.gov The optimized geometric parameters from DFT calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Optimized via DFT) Note: These are illustrative values based on standard bond lengths for similar aromatic carboxylic acids.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~ 1.21 |

| C-O (hydroxyl) | ~ 1.35 | |

| O-H | ~ 0.97 | |

| C(ring)-C(carboxyl) | ~ 1.48 | |

| Bond Angles (°) | O=C-O | ~ 124 |

| C(ring)-C-O | ~ 115 | |

| C-O-H | ~ 107 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be delocalized across the electron-rich dibenzofuran ring system. The LUMO is likely distributed over both the aromatic rings and the electron-withdrawing carboxylic acid group. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include:

Ionization Potential (I ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : The energy released when an electron is added.

Electronegativity (χ) : The ability to attract electrons.

Chemical Hardness (η) : Resistance to change in electron distribution. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) : A measure of the ability to act as an electrophile.

Table 2: Calculated Global Reactivity Descriptors for this compound Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Electronegativity | χ | (I + A) / 2 | 4.15 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

| Chemical Softness | S | 1 / η | 0.43 |

| Electrophilicity Index | ω | χ² / (2η) | 3.66 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. avogadro.cc The MESP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing different potential values. wolfram.com

For this compound, the MESP surface would show:

Negative Regions (Red/Yellow) : These areas of high electron density are located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These sites are susceptible to electrophilic attack and are the primary hydrogen bond accepting regions. researchgate.net

Positive Regions (Blue) : This electron-deficient region is concentrated on the hydrogen atom of the carboxylic acid group, making it the primary site for nucleophilic attack and the main hydrogen bond donor. researchgate.net

Neutral Regions (Green) : These areas, typically found over the carbon-hydrogen bonds of the aromatic rings, have a near-zero potential.

The MESP provides an intuitive understanding of where the molecule is most likely to interact with other polar molecules, electrophiles, or nucleophiles. researchgate.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes like conformational changes, solvation, and molecular aggregation. nih.gov

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. By placing the molecule in a simulated box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and the surrounding water. nih.gov Furthermore, MD simulations are instrumental in studying the formation of dimers, where two molecules of this compound associate through strong intermolecular hydrogen bonds between their -COOH groups. These simulations can help determine the stability and preferred geometry of such dimers in different environments.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density to understand chemical bonding, including non-covalent interactions. nih.gov QTAIM defines atoms and bonds based on the topology of the electron density. A bond critical point (BCP) between two atoms is indicative of an interaction. The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, can be used to classify the interaction as either a shared covalent bond or a closed-shell non-covalent interaction (e.g., hydrogen bond, van der Waals interaction). researchgate.net

Non-Covalent Interaction (NCI) analysis is a complementary visualization technique. It generates 3D isosurfaces that highlight regions in space where non-covalent interactions occur. nih.gov The type and strength of the interaction are distinguished by color-coding the surfaces based on the sign of the second eigenvalue (λ₂) of the Hessian of the electron density:

Strong, attractive interactions (e.g., hydrogen bonds) are typically shown as blue or green surfaces.

Weak, van der Waals interactions are shown as green surfaces.

Repulsive, steric interactions are shown as red or brown surfaces. nih.gov

For this compound, QTAIM and NCI analysis would be particularly useful for characterizing the intermolecular hydrogen bonds in its dimeric form, quantifying their strength and providing a clear visual representation of the interaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption (UV-Vis) spectra of molecules. nih.gov These calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. ehu.es

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions arising from the conjugated dibenzofuran aromatic system. By calculating these parameters and comparing them to an experimentally measured spectrum, the accuracy of the chosen theoretical method can be validated. Close agreement between theoretical and experimental data provides confidence in the computational model's ability to describe the electronic structure of the molecule. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Dibenzofuran-based System Note: This table illustrates the typical comparison performed. Values are hypothetical for this compound, based on data for related compounds.

| Transition | Calculated λmax (nm) [TD-DFT] | Experimental λmax (nm) | Calculated Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | ~ 310 | ~ 305 | ~ 0.05 |

| S0 → S2 | ~ 285 | ~ 280 | ~ 0.20 |

| S0 → S3 | ~ 250 | ~ 245 | ~ 0.60 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving this compound. Through theoretical investigations, researchers can model potential reaction pathways, identify key intermediates, and analyze the high-energy transition states that govern the kinetics and feasibility of these transformations. While specific computational studies exclusively targeting the reaction pathways of this compound are not extensively documented, insights can be drawn from theoretical investigations into the synthesis of the dibenzofuran core and the carboxylation of aromatic compounds. These analogous studies, often employing Density Functional Theory (DFT), offer a foundational understanding of the plausible mechanisms at play.

One of the primary areas where reaction pathway modeling is crucial is in understanding the synthesis of the dibenzofuran skeleton itself. Various synthetic routes have been developed, and computational models help to elucidate the underlying mechanisms. For instance, in transition-metal-catalyzed cyclization reactions to form the furan (B31954) ring of dibenzofuran, DFT calculations can map out the energetic landscape of the catalytic cycle. This includes modeling the oxidative addition, reductive elimination, and other elementary steps, along with the structures and energies of the associated transition states. These models can reveal the rate-determining step of the reaction and explain the observed regioselectivity.

For example, in a palladium-catalyzed carboxylation of a generic arene, computational modeling can predict the geometry of the transition state for the C-H activation step, which is often a critical point in the reaction pathway. Similarly, for the insertion of CO2 into a metal-aryl bond, transition state analysis can reveal the degree of bond formation and breaking, providing a detailed picture of this crucial transformation.

The following tables present illustrative data from computational studies on analogous reactions, providing a proxy for understanding the types of energetic and structural parameters that would be relevant in the reaction pathway modeling of this compound.

Table 1: Calculated Activation Barriers for a Proposed Copper-Catalyzed Carboxylation of an Arylboronate Ester

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Transmetalation | DFT (B3LYP/6-31G(d)) | 15.2 |

| CO2 Insertion | DFT (B3LYP/6-31G(d)) | 10.8 |

| Carboxylate Displacement | DFT (B3LYP/6-31G(d)) | 8.5 |

This table is generated based on data from analogous systems and is for illustrative purposes.

Table 2: Key Geometric Parameters of a Modeled Transition State for CO2 Insertion into a Cu-Aryl Bond

| Parameter | Computational Method | Value |

| Cu-C (Aryl) Bond Length (Å) | DFT (B3LYP/6-31G(d)) | 2.15 |

| C(Aryl)-C(CO2) Bond Length (Å) | DFT (B3LYP/6-31G(d)) | 2.20 |

| O-C-O Angle in CO2 (°) | DFT (B3LYP/6-31G(d)) | 135.4 |

This table is generated based on data from analogous systems and is for illustrative purposes.

These theoretical investigations, by providing a molecular-level understanding of reaction mechanisms, are invaluable for optimizing existing synthetic methods and designing novel, more efficient routes to this compound and its derivatives. The analysis of reaction pathways and transition states through computational chemistry serves as a predictive tool to guide experimental efforts.

Applications in Advanced Chemical Sciences

Materials Science and Engineering

The rigid and aromatic structure of the dibenzofuran (B1670420) moiety imparts desirable thermal and electronic properties to materials, making it a valuable building block in materials science.

Bio-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. A prominent example is the development of polyesters from 2,5-furandicarboxylic acid (FDCA), which is considered a renewable substitute for terephthalic acid rsc.orgrsc.orgresearchgate.net. The synthesis and properties of various FDCA-based polyesters and copolyesters have been extensively studied, aiming to create materials with enhanced properties for applications like packaging nih.govresearchgate.netmdpi.com. Despite the intense research in furan-based polymers, there is a notable lack of studies on the incorporation of 2-Dibenzofurancarboxylic acid into polymeric materials or copolymers nih.govnih.gov. The larger, more complex structure of dibenzofuran compared to furan (B31954) may present different polymerization characteristics and result in polymers with distinct properties, representing a potential area for future research.

The field of organic electronics has seen significant advancements, with dibenzofuran derivatives emerging as crucial components in the design of high-performance Organic Light-Emitting Devices (OLEDs) nbinno.com. The rigid and planar structure of the dibenzofuran core, along with its tunable electronic properties, makes it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs) nbinno.comrsc.orgskku.edu.

Dibenzofuran is often used as a p-type (hole-transporting) unit in bipolar host materials, where it is combined with an n-type (electron-transporting) unit rsc.orgskku.eduresearchgate.net. This bipolar nature facilitates balanced charge transport within the emissive layer of the OLED, leading to higher efficiency and longer device lifetime openreadings.eu. The high triplet energy of the dibenzofuran moiety is particularly important, as it prevents back energy transfer from the phosphorescent emitter to the host material, ensuring that the energy is efficiently converted into light openreadings.eu.

While specific research on this compound in OLEDs is limited, the carboxylic acid group can serve as a versatile handle for further functionalization, allowing for the fine-tuning of the molecule's electronic and photophysical properties. This could enable the synthesis of a wide range of novel materials for various layers within an OLED device, including host materials, charge transport materials, or even as part of the emissive layer itself nbinno.com.

Table 1: Performance of Yellow PhOLEDs with Dibenzofuran-based Host Materials This table presents data for various regioisomers of dibenzofuran-based host materials, illustrating the impact of molecular structure on device performance. Note that these are not derivatives of this compound but demonstrate the utility of the dibenzofuran core.

| Host Material ID | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (%) | Color Coordinates (at 1000 cd/m²) |

| CF-1-BzF | Not specified | Not specified | (0.50, 0.50) |

| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |

| CF-3-BzF | Not specified | Not specified | (0.51, 0.49) |

| CF-4-BzF | Not specified | Not specified | (0.50, 0.50) |

Data sourced from a study on regioisomer effects of dibenzofuran-based bipolar host materials rsc.orgskku.edu.

Fabrication of Nanomaterials and Composites

The unique structural framework of dibenzofuran derivatives, characterized by its rigid and planar nature, has garnered interest in the field of materials science, particularly in the development of advanced nanomaterials and composites. While direct studies on the incorporation of this compound into such materials are not extensively documented, the known properties of the dibenzofuran moiety suggest its potential utility. The aromatic system of dibenzofuran can facilitate π-π stacking interactions, which are crucial for the assembly of ordered nanostructures.

The carboxylic acid functional group in this compound provides a reactive site for covalent modification and integration into larger systems. For instance, it could potentially be used as a monomer or a functional additive in the synthesis of polymers. The incorporation of the dibenzofuran unit into a polymer backbone could enhance the thermal stability and mechanical properties of the resulting composite material. Furthermore, the inherent photophysical properties of the dibenzofuran core could be harnessed to create photoactive or fluorescent nanomaterials. Research on related benzofuran (B130515) derivatives has shown their utility in the synthesis of nanoparticles, where they can influence the morphology and catalytic activity of the resulting nanomaterials.

Exploration in Self-Assembly and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules through non-covalent interactions, are central to the design of complex and functional materials. The this compound molecule possesses key features that make it a promising candidate for the construction of self-assembled and supramolecular architectures. The carboxylic acid group is a well-established motif for forming strong and directional hydrogen bonds, often leading to the formation of dimers or extended one-, two-, or three-dimensional networks.

The planar dibenzofuran core can participate in π-π stacking interactions, further directing the assembly process and contributing to the stability of the resulting supramolecular structure. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined and predictable architectures, such as tapes, sheets, or porous frameworks. While the supramolecular chemistry of this compound itself is an area requiring more in-depth investigation, studies on other dibenzofuran-containing systems have demonstrated their capacity to form intricate molecular and supramolecular structures.

Biological and Biomedical Research (Mechanism-Focused)

The dibenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the investigation of various dibenzofuran derivatives for their potential therapeutic applications.

Enzyme Inhibition Studies and Structure-Activity Relationships (e.g., HDAC8 inhibitors)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. While specific studies on this compound as an HDAC8 inhibitor are limited, the general structural features required for HDAC inhibition provide a basis for understanding its potential. A typical HDAC inhibitor pharmacophore consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.

The carboxylic acid of this compound could potentially act as a ZBG, chelating the zinc ion in the active site of HDAC8. The dibenzofuran moiety would serve as the cap group, interacting with amino acid residues at the rim of the active site. Structure-activity relationship (SAR) studies on other classes of HDAC inhibitors have shown that modifications to the cap group can significantly influence potency and isoform selectivity. For instance, in a series of non-hydroxamate HDAC8 inhibitors, the aromatic residues of the inhibitor were found to engage in π-interactions with key amino acids such as Phe152 and Tyr306 in the active site. The development of dual hHDAC6/hHDAC8 inhibitors has also been explored using scaffolds that can be structurally related to dibenzofuran derivatives nih.gov.

Receptor Binding and Ligand-Target Interactions

The ability of a molecule to bind to a specific biological receptor is fundamental to its pharmacological activity. Receptor binding assays are used to determine the affinity and specificity of a compound for its target. While detailed receptor binding studies for this compound are not widely published, the dibenzofuran scaffold has been incorporated into molecules targeting various receptors.

The nature and position of substituents on the dibenzofuran ring are critical in determining the binding affinity and selectivity. The carboxylic acid group of this compound, being ionizable at physiological pH, could engage in ionic interactions or hydrogen bonding with complementary residues in a receptor's binding pocket. The aromatic rings provide a platform for hydrophobic and π-stacking interactions. Computational modeling and docking studies could provide valuable insights into the potential binding modes of this compound with various receptors, guiding the design of future experimental studies. The general process for such assays involves incubating a radiolabeled ligand with a receptor source and measuring the displacement by the test compound nih.gov.

Antimicrobial Mechanisms of Action against Pathogens

The emergence of antibiotic-resistant pathogens has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Dibenzofuran derivatives have been investigated for their antibacterial and antifungal activities biointerfaceresearch.com. While the specific mechanisms of action for this compound have not been elucidated, several general mechanisms have been proposed for antimicrobial peptides and small molecules that may be relevant. These include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid or protein synthesis.

The lipophilic nature of the dibenzofuran core could facilitate the partitioning of the molecule into the lipid bilayer of microbial cell membranes, potentially leading to membrane destabilization and increased permeability. The carboxylic acid group could interact with components of the cell wall or intracellular targets. For example, some antimicrobial peptides are known to inhibit cell division by interacting with proteins like FtsZ nih.gov. The evaluation of the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi would be a crucial first step in exploring its potential in this area.

Anticancer Activity and Cellular Pathway Modulation

Numerous studies have highlighted the potential of benzofuran and dibenzofuran derivatives as anticancer agents biointerfaceresearch.commdpi.comnih.gov. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

While direct evidence for the anticancer activity of this compound is scarce, research on structurally related compounds provides valuable insights. For instance, certain benzofuran derivatives have been found to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and plays a critical role in promoting cell survival and proliferation researchgate.net. Other benzofuran-based compounds have demonstrated the ability to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases nih.gov. Furthermore, some derivatives have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell division nih.govnih.gov. The potential of this compound to modulate these or other cellular pathways warrants further investigation.

Table 1: Biological Activities of Selected Benzofuran and Dibenzofuran Derivatives

| Compound Class | Specific Derivative Example | Biological Activity | Target/Mechanism of Action |

| Benzofuran-2-carboxylic acid derivatives | N-(4'-hydroxy)phenylamide derivative | Anticancer, NF-κB inhibition | Inactivation of NF-κB researchgate.net |

| Benzofuran-isatin conjugates | 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | Anticancer (colorectal cancer) | Induction of apoptosis, p53 upregulation nih.gov |

| 2-Benzoylbenzofuran derivatives | Derivative 11e | Anticancer (breast cancer) | Potential estrogen-receptor inhibition nih.gov |

| 3-Methylbenzofuran derivatives | Derivative 16b | Anticancer (lung cancer) | VEGFR-2 inhibition nih.gov |

| Dibenzofuran derivatives | AB0022A | Antibacterial | Free carbonyl-linked phenolic group essential for activity biointerfaceresearch.com |

Research Findings on this compound Remain Elusive in the Context of Inflammation and Immunology

Despite significant interest in the pharmacological potential of dibenzofuran derivatives, a comprehensive review of scientific literature reveals a notable absence of specific research on the anti-inflammatory and immunomodulatory properties of this compound.

Extensive searches of scholarly databases and scientific publications did not yield any studies that specifically investigate the effects of this compound on inflammatory pathways or the immune system. Consequently, there is no available data to populate the requested detailed research findings or data tables for section 7.3.5 of the proposed article on "."

While the broader classes of dibenzofurans and their structural relatives, benzofurans, have been the subject of numerous studies exploring their potential as anti-inflammatory and immunomodulatory agents, this body of research does not extend to the specific compound . For instance, various derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit key inflammatory mediators, such as nuclear factor-kappa B (NF-κB) researchgate.net. Similarly, other benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory effects in preclinical models nih.govnih.govmdpi.commdpi.com.

However, these findings are related to structurally distinct molecules and cannot be extrapolated to definitively characterize the biological activity of this compound. The specific biological properties of a chemical compound are highly dependent on its precise structure, and thus, direct experimental evidence is necessary to ascertain its effects.

At present, the scientific community has not published any research that would fulfill the specific requirements of an article section dedicated to the anti-inflammatory and immunomodulatory effects of this compound. Therefore, the generation of a scientifically accurate and data-supported article on this specific topic is not feasible.

Based on a comprehensive search for scientific literature, there is currently insufficient specific information available on the crystal engineering and solid-state chemistry of This compound to generate the detailed article as outlined in your request.

The provided structure requires in-depth research findings on cocrystal design and synthesis, polymorphism, specific intermolecular interactions, and its integration into Metal-Organic Frameworks (MOFs). Extensive searches did not yield specific studies or data for this compound in these areas.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound. General principles of crystal engineering or examples from other carboxylic acids would not meet the specific constraints of your request.

Environmental Fate and Transport Studies Mechanism Focused

Biodegradation Pathways and Microbial Metabolism in Environmental Systems

While specific studies on the biodegradation of 2-Dibenzofurancarboxylic acid are limited, extensive research on its parent compound, dibenzofuran (B1670420) (DBF), provides significant insight into its likely metabolic pathways. Microorganisms are the primary drivers of the breakdown of dibenzofurans in the environment. youtube.com

Bacterial degradation of DBF typically initiates with an angular dioxygenase attack, targeting the carbon atoms adjacent to the ether bridge (C4 and C4a). nih.govresearchgate.net This enzymatic reaction is a key step performed by various bacterial strains, including those from the genera Sphingomonas, Pseudomonas, and Terrabacter. The initial oxidation yields an unstable dihydrodiol, which spontaneously rearomatizes to form 2,2',3-trihydroxybiphenyl. nih.gov This intermediate is then subject to meta-cleavage by an extradiol dioxygenase, breaking one of the aromatic rings. The resulting ring fission product is further hydrolyzed to produce salicylic (B10762653) acid, a central metabolite that can be funneled into common metabolic pathways like the catechol or gentisic acid degradation pathways for complete mineralization. nih.gov

Fungi utilize a different initial mechanism, often involving a cytochrome P-450 monooxygenase to form an unstable arene oxide (dibenzofuran-2,3-epoxide), which is then hydrated to a trans-dihydrodiol. nih.gov This can be further oxidized to catechols. nih.gov

For this compound, it is hypothesized that biodegradation would proceed through analogous pathways. The microbial enzymes may either act on the dibenzofuran ring system first, following the angular dioxygenation route, or potentially decarboxylate the molecule before ring cleavage. The presence of the carboxyl group could influence the rate and regioselectivity of the initial enzymatic attack.

Table 1: Key Microbial Genera and Enzymes in Dibenzofuran Degradation

| Microbial Genus | Key Enzyme Type | Initial Reaction | Key Metabolites |

|---|---|---|---|

| Sphingomonas sp. | Angular Dioxygenase | Dioxygenation at C4, C4a | 2,2',3-trihydroxybiphenyl, Salicylic acid |

| Ralstonia sp. | Dioxygenase | Lateral Dioxygenation | 1,2-dihydroxydibenzofuran, Salicylic acid |

| Pseudomonas sp. | Dioxygenase | Ring Cleavage | HOHPDA, Salicylic acid, Gentisic acid |

Photolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

Photolytic degradation is a significant abiotic process for the transformation of polycyclic aromatic compounds in the environment. The parent compound, dibenzofuran, is known to be sensitive to prolonged exposure to light. nih.gov The mechanism of photolysis involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This can lead to direct bond cleavage or the formation of reactive species.

In aquatic and terrestrial systems, photolysis of aromatic compounds can proceed through direct or indirect mechanisms.

Direct Photolysis: The this compound molecule directly absorbs solar radiation, leading to its decomposition. The aromatic rings are the primary chromophores. This process can result in the formation of degradation products such as ketones, aldehydes, and phenols. researchgate.net Photocatalytic degradation of gaseous dibenzofuran has been demonstrated using TiO2, a process enhanced by the presence of Fe3+ or Ce3+ dopants. nih.gov

Indirect Photolysis: This mechanism involves photosensitizing agents present in the environment, such as humic substances or nitrate (B79036) ions. These substances absorb sunlight and produce highly reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals. These ROS then react with and degrade the this compound molecule.

Studies on Arctic aerosols have shown that aromatic hydrocarbons are photochemically oxidized to form aromatic acids, such as benzoic and phthalic acids, particularly during the polar sunrise. nih.govacs.org This suggests that while this compound may be a phototransformation product of dibenzofuran, it is also susceptible to further photodegradation itself, potentially through decarboxylation. nih.gov

Adsorption and Desorption Processes in Soil and Sediment Media

The mobility of this compound in the subsurface is primarily controlled by its adsorption and desorption behavior in soil and sediment. This behavior is influenced by the properties of the chemical itself and the characteristics of the soil media. ucanr.edu The organic carbon-water (B12546825) partition co-efficient (Koc) is a key parameter used to predict the extent of this partitioning. chemsafetypro.com

The parent compound, dibenzofuran, has a high octanol-water partition coefficient (log Kow = 4.12), indicating a strong tendency to adsorb to soil organic matter and sediment. nih.gov However, this compound is an ionizable organic compound. epa.gov Its sorption is highly dependent on the environmental pH.

At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the molecule is neutral. In this form, it behaves more like its hydrophobic parent compound, and sorption to soil organic matter via hydrophobic interactions is significant.

At neutral to high pH (typical environmental conditions): The carboxylic acid group deprotonates to form a carboxylate anion (-COO-). This anionic form is more water-soluble and less hydrophobic, which significantly reduces its tendency to adsorb to organic matter. nih.gov The negatively charged carboxylate may also experience electrostatic repulsion from negatively charged soil surfaces (e.g., clays (B1170129) and humic substances), further limiting adsorption. nih.gov

Therefore, this compound is expected to be more mobile in soils and sediments with neutral to alkaline pH compared to acidic soils. The organic matter content of the soil remains a critical factor, with higher organic carbon generally leading to greater adsorption, although the effect is less pronounced for the ionized form. frontierspartnerships.org

Table 2: Factors Influencing Adsorption of this compound

| Factor | Influence on Adsorption | Mechanism |

|---|---|---|

| Soil/Sediment pH | Decreasing adsorption with increasing pH | Ionization of the carboxylic acid group increases water solubility and electrostatic repulsion. |

| Organic Carbon Content | Increasing adsorption | Provides a nonpolar phase for hydrophobic partitioning of the neutral form. |

| Clay Content | Variable | Can provide adsorption sites but also contributes to negative surface charge, causing repulsion. |

| Ionic Strength | Increasing adsorption | Cations in solution can screen negative charges, reducing electrostatic repulsion. |

Bioaccumulation Potential and Environmental Persistence Considerations

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is often estimated using the bioconcentration factor (BCF), which relates the concentration in the organism to the concentration in water. researchgate.net Chemicals with a high log Kow are generally considered to have a higher potential for bioaccumulation because they readily partition into fatty tissues. sfu.ca

Environmental Persistence: Persistence is a measure of the time a substance remains in a particular environment before being broken down or removed. Dibenzofuran and its derivatives are generally considered to be persistent organic pollutants (POPs) due to the stability of their aromatic ring structure. ekb.egepa.gov Historical contamination at industrial sites has shown that dibenzofurans can persist in soil and sediment for long periods. nih.govresearchgate.net The environmental half-life of this compound will be a function of the rates of biodegradation and photolysis. In environments where microbial activity is low (e.g., deep sediments, cold regions) and sunlight penetration is limited, the compound is expected to be highly persistent.

Atmospheric Fate and Transport Mechanisms

The fate and transport of this compound in the atmosphere are dictated by its physical properties, primarily its vapor pressure and its partitioning between the gas and particulate phases. pjoes.com The parent compound, dibenzofuran, has a low vapor pressure (2.48 x 10⁻³ mm Hg at 25°C) and exists in the atmosphere in both the vapor phase and adsorbed to airborne particles. nih.gov

Carboxylic acids have significantly lower vapor pressures than their non-carboxylated parent compounds due to their higher molecular weight and strong intermolecular hydrogen bonding. researchgate.net Consequently, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere, adsorbed onto aerosols.

Once associated with atmospheric particles, it can undergo long-range atmospheric transport, leading to its deposition in remote ecosystems far from its original source. nih.govbohrium.com The primary atmospheric removal mechanisms are:

Wet Deposition: Scavenging by rain, snow, and fog.

Dry Deposition: Gravitational settling of particles.